An In-depth Technical Guide to Isatoic Anhydride (CAS No. 118-48-9)
An In-depth Technical Guide to Isatoic Anhydride (CAS No. 118-48-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatoic anhydride (CAS No. 118-48-9), a heterocyclic compound with the chemical formula C₈H₅NO₃, is a versatile and pivotal intermediate in organic synthesis. This technical guide provides a comprehensive overview of its physicochemical and spectral properties, detailed experimental protocols for its synthesis and purification, and an exploration of its key chemical reactions and applications. Particular emphasis is placed on its utility as a precursor for a wide array of nitrogen-containing heterocycles, including quinazolinones and benzodiazepines, which are significant scaffolds in medicinal chemistry. Furthermore, this guide delves into the biological activities of isatoic anhydride derivatives, notably their anti-inflammatory properties and their function as enzyme inhibitors.
Physicochemical and Spectral Properties
Isatoic anhydride is a stable, white to tan crystalline solid under standard conditions.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Isatoic Anhydride
| Property | Value | Reference(s) |
| CAS Number | 118-48-9 | [2] |
| Molecular Formula | C₈H₅NO₃ | [2] |
| Molecular Weight | 163.13 g/mol | [2] |
| Appearance | White to tan, or beige to brown, crystalline powder/prisms | [1][2] |
| Melting Point | 233-243 °C (with decomposition) | [2][3][4] |
| Boiling Point | Approximately 290.19-350 °C (some decomposition may occur) | [3][5] |
| Density | 1.52 g/cm³ | [3] |
| Solubility | Miscible in hot alcohol and acetone. Soluble in dioxane. Sparingly soluble in water, ether, benzene, and chloroform. | [2][6] |
| pKa | 11.06 ± 0.20 (Predicted) | [1] |
| Flash Point | 308 °C | [7] |
| Vapor Density | 5.6 (vs air) | [8] |
The structural elucidation of isatoic anhydride is supported by various spectroscopic techniques, with key spectral data summarized in Table 2.
Table 2: Spectral Properties of Isatoic Anhydride
| Technique | Key Data | Reference(s) |
| ¹H NMR (DMSO-d₆) | δ 11.73 (s, br, 1H), 7.92 (d, J = 7.8 Hz, 1H), 7.74 (t, J = 7.8 Hz, 1H), 7.26 (t, J = 7.8 Hz, 1H), 7.16 (d, J = 7.8 Hz, 1H) | [3] |
| IR (KBr) | Characteristic anhydride C=O stretching bands | [2] |
| UV-Vis (Dioxane) | λmax 239 nm (log ε = 3.95), 315 nm (log ε = 3.58) | [2] |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight | [2] |
Synthesis and Purification
Synthesis of Isatoic Anhydride from Anthranilic Acid
A common and reliable method for the synthesis of isatoic anhydride involves the reaction of anthranilic acid with phosgene. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of Isatoic Anhydride
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Dissolution: In a well-ventilated fume hood, dissolve 137 g (1 mole) of anthranilic acid in a mixture of 1 L of water and 126 mL of concentrated hydrochloric acid with gentle warming.
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Filtration: Filter the resulting solution into a 2-L three-necked flask equipped with a mechanical stirrer and a gas dispersion tube.
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Phosgenation: Introduce a steady stream of phosgene gas into the stirred solution. The isatoic anhydride will begin to precipitate.
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Isolation: Once a substantial amount of precipitate has formed, discontinue the phosgene flow. Collect the solid product by vacuum filtration on a Büchner funnel.
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Washing: Wash the collected solid with three 500-mL portions of cold water to remove any remaining acid and impurities.
-
Drying: Dry the purified isatoic anhydride in a vacuum oven.
Purification by Recrystallization
For obtaining high-purity isatoic anhydride, recrystallization is the preferred method.
Experimental Protocol: Recrystallization of Isatoic Anhydride
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Solvent Selection: Choose a suitable solvent in which isatoic anhydride has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or dioxane are commonly used.[8]
-
Dissolution: In a flask, add the crude isatoic anhydride and the minimum amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure isatoic anhydride will form. The cooling can be further facilitated by placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Chemical Reactivity and Applications
Isatoic anhydride is a valuable synthon due to the presence of two electrophilic carbonyl centers, making it susceptible to nucleophilic attack. This reactivity is the basis for its extensive use in the synthesis of a variety of heterocyclic compounds.
Reactions with Nucleophiles
The reaction of isatoic anhydride with nucleophiles can proceed via two main pathways: attack at the C4-carbonyl (anhydride-like reactivity) or attack at the C2-carbonyl (carbamate-like reactivity). The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions.
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With Amines: Primary and secondary amines readily react with isatoic anhydride, leading to the formation of 2-aminobenzamides. This reaction is fundamental in the synthesis of various biologically active molecules.
-
With Alcohols: In the presence of a base, alcohols react with isatoic anhydride to yield 2-aminobenzoates.
-
With Hydrazines: Reaction with hydrazines provides a straightforward route to 2-aminobenzohydrazides.
Synthesis of Quinazolinones
One of the most significant applications of isatoic anhydride is in the synthesis of quinazolinones, a class of compounds with a broad spectrum of pharmacological activities. A common method involves a three-component reaction between isatoic anhydride, an amine, and an aldehyde.
Experimental Protocol: Three-Component Synthesis of 2,3-Disubstituted Quinazolin-4(1H)-ones
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Mixing of Reactants: In a suitable solvent such as ethanol, combine equimolar amounts of isatoic anhydride, a primary amine, and an aromatic aldehyde.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography.
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Work-up: Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.
Biological Activities of Isatoic Anhydride Derivatives
While isatoic anhydride itself is primarily a synthetic intermediate, its derivatives have garnered significant interest in drug discovery due to their diverse biological activities.
Anti-inflammatory Activity
Phenylbenzohydrazides, synthesized from isatoic anhydride, have demonstrated significant anti-inflammatory properties.[2] These compounds have been shown to reduce cell migration and inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[2] Furthermore, they inhibit the activity of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.[2]
Enzyme Inhibition
Derivatives of isatoic anhydride have been designed as selective inactivators of serine proteases, particularly trypsin-like enzymes.[3] This inhibitory activity opens avenues for the development of therapeutic agents for diseases where these proteases are implicated.
Safety and Handling
Isatoic anhydride is classified as an irritant and may cause skin sensitization.[7] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
Isatoic anhydride (CAS No. 118-48-9) is a cornerstone intermediate in organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for the synthesis of a vast array of heterocyclic compounds with significant biological potential. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective utilization in research and development, particularly in the pursuit of novel therapeutic agents. The demonstrated anti-inflammatory and enzyme-inhibitory activities of its derivatives underscore the continued importance of isatoic anhydride as a privileged scaffold in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted isatoic anhydrides: selective inactivators of trypsin-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triaze… [ouci.dntb.gov.ua]
- 6. Water-soluble and UV traceable isatoic anhydride-based reagents for bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
